

Elvitegravir HIV-1 integrase binding mechanism

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Elvitegravir

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Mechanism of Action and Target

Elvitegravir (EVG) is an **integrase strand transfer inhibitor (INSTI)**. Its mechanism is characterized by its target and specificity:

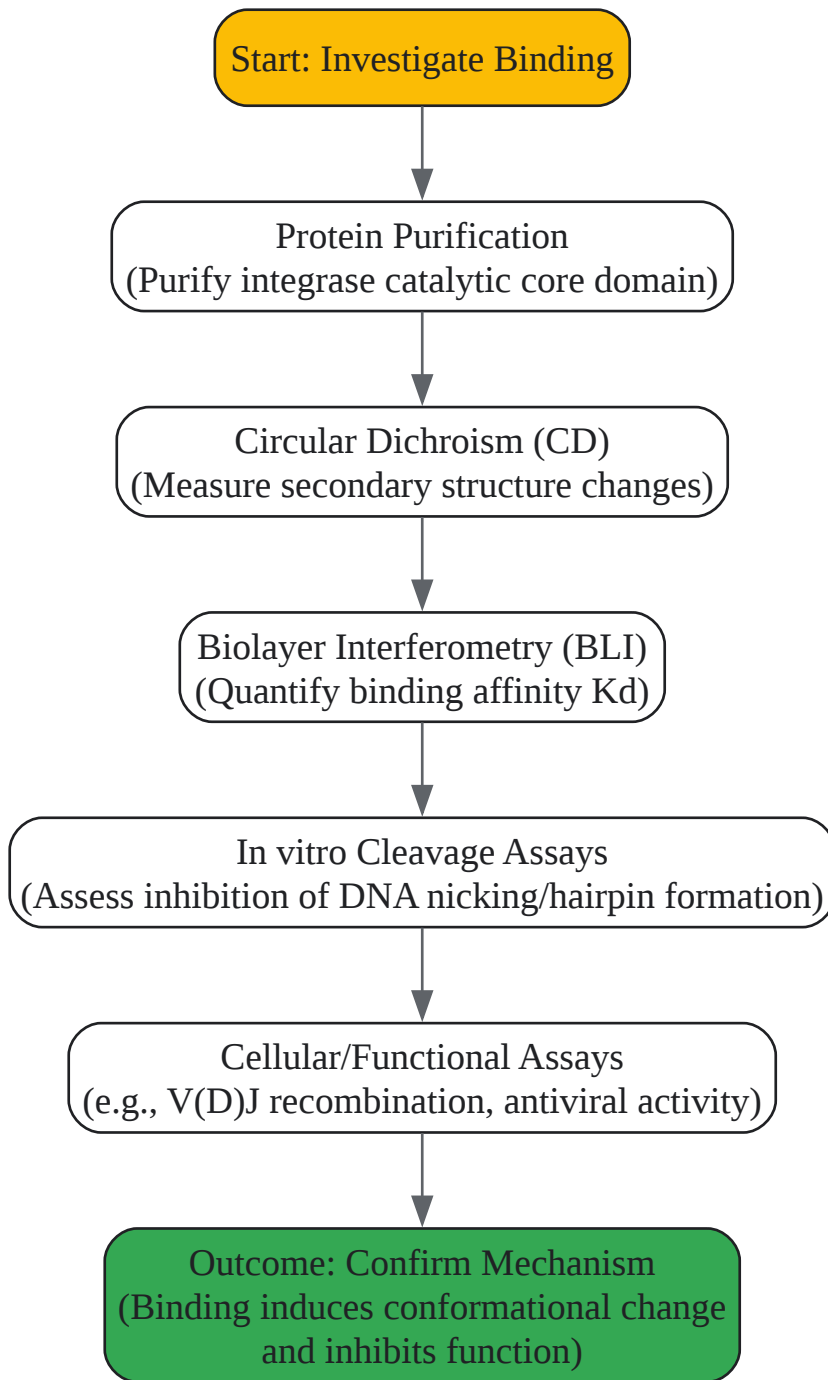
- **Target Complex:** EVG does not effectively bind to the free integrase enzyme. Its high-affinity binding requires the formation of the **pre-integration complex (PIC)**, which consists of viral integrase bound to the ends of the viral cDNA [1] [2].
- **Catalytic Inhibition:** Integrase catalyzes a two-step reaction: **3'-processing** (preparation of viral DNA ends) and **strand transfer** (integration into the host genome). EVG specifically and potently inhibits the strand transfer step [3] [2].
- **Metal Cofactor Chelation:** The inhibitory action relies on the **β -hydroxy-ketone structural motif** in EVG, which functions as a metal chelator. This motif displaces the viral DNA 3'-end from the active site by coordinating the two magnesium ions (Mg^{2+}) within the integrase catalytic core [1] [4]. This active site is defined by the essential **DDE motif** (Asp64, Asp116, and Glu152 in HIV-1 integrase) [2].

Direct Experimental Evidence of Binding

Several experimental studies provide direct evidence for EVG's binding mechanism and its consequences. The following table summarizes key findings:

Experimental Method	Key Finding	Experimental Detail / Quantitative Result
Biolayer Interferometry (BLI) [1]	Directly measured binding affinity for the RAG1 central domain (a structural homolog of HIV integrase).	Equilibrium dissociation constant ((K _d)) = 32.53 ± 2.9 μM.
Circular Dichroism (CD) [1]	Demonstrated a distinct change in the secondary structure of the RAG1 central domain upon incubation with EVG.	Confirmed a conformational change upon EVG binding, unlike the C-terminal domain which showed no change.
Functional DNA Cleavage Assays [1]	Inhibited both sequence-specific and structure-specific RAG-mediated cleavage.	Significant inhibition of cleavage observed at concentrations as low as 10-50 μM.
Extrachromosomal V(D)J Recombination Assays [1]	Inhibited both coding and signal joint formation in pre-B cells.	Demonstrated inhibition of a complex cellular recombination process structurally similar to retroviral integration.

The experimental workflow below illustrates how these methods are applied to study the binding and inhibitory effects of **Elvitegravir**.



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*Experimental workflow for studying **Elvitegravir**'s binding and inhibition.*

Resistance and Off-Target Considerations

Understanding the limitations of EVG is critical for its clinical application.

- **Primary Resistance Mutations:** The primary mutations that confer resistance to EVG, as identified through *in vitro* selection studies, include **T66I, E92Q, and Q148R** [4] [5]. These mutations are located in the integrase catalytic core domain and reduce susceptibility by altering the drug-binding pocket [4].
- **Cross-Resistance:** These primary mutations often confer varying degrees of cross-resistance to other INSTIs, such as Raltegravir [4] [5].
- **Potential Off-Target Effects:** Due to evolutionary and structural similarities between HIV integrase and the human **RAG1** enzyme (involved in V(D)J recombination), EVG has been shown to impair RAG functions. This includes inhibiting its binding, cleavage, and hairpin formation at recombination signal sequences, which *in vivo* resulted in a significant reduction of mature B lymphocytes in a majority of mice studied [1]. This suggests a potential risk to the adaptive immune system.

Clinical and Structural Context

- **Therapeutic Use:** EVG is approved for use only as part of fixed-dose combination regimens (e.g., Stribild, Genvoya) [3] [6].
- **Structural Classification:** EVG is a **quinolone carboxylic acid** analog, sharing a metal-chelating motif with other INSTIs [1] [4].

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References

1. HIV integrase inhibitor, Elvitegravir, impairs RAG functions ... [pmc.ncbi.nlm.nih.gov]
2. Structural biology of retroviral DNA integration - PMC [pmc.ncbi.nlm.nih.gov]
3. Recent advances in the development of integrase inhibitors ... [pmc.ncbi.nlm.nih.gov]
4. Resistance Mutations in Human Immunodeficiency Virus ... [pmc.ncbi.nlm.nih.gov]
5. Development of Elvitegravir Resistance and Linkage of ... [journals.plos.org]
6. Structure-based predictors of resistance to the HIV-1 ... [sciencedirect.com]

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